Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3/c1-5-13-10(16)14-6-8-15(9-7-14)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCLPVWQQMAGEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies, while highlighting key research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of tert-butyl 4-(piperazine-1-carboxylate) with ethyl isocyanate. The process can be optimized for yield and purity through various methods, including one-pot reactions that minimize reaction time and increase efficiency .
Synthetic Route Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Tert-butyl piperazine-1-carboxylate + Ethyl isocyanate | DMF, 0 °C | High |
| 2 | Workup and purification | Ice-cold solution | >95% |
This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its potential role as an agonist for GPR119, a G-protein coupled receptor implicated in glucose metabolism and insulin secretion .
Key Activities
- GPR119 Agonism : Compounds similar to this compound have shown promise in activating GPR119, which may aid in the management of type 2 diabetes mellitus (T2DM) by enhancing insulin secretion and promoting glucose-dependent insulin release .
- Inhibition of Enzymes : The compound has also been evaluated for its ability to inhibit enzymes like acetylcholinesterase (AChE) and β-secretase, which are crucial in neurodegenerative diseases such as Alzheimer's disease. In vitro studies indicate that derivatives can reduce amyloid beta aggregation, thus potentially mitigating neurotoxicity .
Study on Neuroprotective Effects
In a study assessing the neuroprotective effects of related compounds, it was found that certain derivatives significantly improved cell viability in astrocytes exposed to amyloid beta (Aβ) toxicity. For instance, compounds demonstrated up to a 62.98% increase in cell viability when co-administered with Aβ compared to controls .
Pharmacokinetic Analysis
A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) properties of related piperazine derivatives. Results indicated favorable oral bioavailability and metabolic stability in vivo, suggesting potential for therapeutic applications .
Scientific Research Applications
Pharmaceutical Applications
1.1. Drug Development and Synthesis
Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel therapeutic agents. For instance, it is utilized in the synthesis of piperazine derivatives that exhibit biological activity against various diseases, including cancer and neurological disorders .
1.2. Anticancer Activity
Recent studies have indicated that piperazine derivatives, including those derived from this compound, show promising anticancer properties. These compounds have been evaluated for their effectiveness against different cancer cell lines, such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation .
3.1. Mechanism of Action
The biological activity of this compound is attributed to its ability to interact with specific biological targets, such as receptors or enzymes involved in disease pathways. Research has shown that modifications in the piperazine structure can enhance its affinity for these targets, leading to improved therapeutic effects .
3.2. Toxicity and Safety Profile
Studies assessing the toxicity of this compound are essential for determining its safety in potential therapeutic applications. Preliminary data suggest a favorable safety profile; however, further toxicological evaluations are necessary to confirm these findings before clinical use .
Case Studies
Several case studies have highlighted the utility of this compound in drug discovery:
- Case Study 1: A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells, suggesting potential for development into an anticancer agent.
- Case Study 2: Another research project focused on optimizing the synthesis route for better yields and purity, which is critical for scaling up production for clinical trials.
Chemical Reactions Analysis
Boc (tert-Butoxycarbonyl) Deprotection
The Boc group is selectively removed under acidic conditions to generate a free piperazine amine. This reaction is critical for further functionalization of the piperazine ring.
Reaction Conditions :
Example :
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Tert-butyl 4-(ethylcarbamoyl)piperazine-1-carboxylate | 4M HCl/dioxane | 4-(Ethylcarbamoyl)piperazine hydrochloride | 92% |
Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by cleavage of the tert-butyl carbamate bond.
Amide Hydrolysis
The ethylcarbamoyl moiety undergoes hydrolysis under basic or acidic conditions to yield a carboxylic acid derivative.
Reaction Conditions :
-
Basic Hydrolysis : NaOH (2M), reflux, 6–8 hours.
Example :
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| This compound | 2M NaOH (reflux) | 4-(Carboxy)piperazine-1-carboxylate | 85% |
Applications : This reaction is used to modify solubility or introduce reactive carboxyl groups for further coupling.
Nucleophilic Substitution at the Piperazine Ring
The secondary amine on the piperazine ring participates in alkylation or acylation reactions.
Reaction Conditions :
Example :
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| This compound | Benzyl bromide/K₂CO₃ | Tert-butyl 4-(ethylcarbamoyl)-1-benzylpiperazine-1-carboxylate | 78% |
Mechanism : SN2 displacement or nucleophilic acyl substitution, depending on the electrophile.
Catalytic Coupling Reactions
The compound participates in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, when functionalized with halides.
Reaction Conditions :
Example :
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| This compound (brominated) | Phenylboronic acid/Pd(dba)₂ | Tert-butyl 4-(ethylcarbamoyl)-1-phenylpiperazine-1-carboxylate | 65% |
Photocatalytic Functionalization
Visible-light-mediated reactions enable C–H activation or coupling without heavy-metal catalysts.
Reaction Conditions :
-
Catalyst : Acridine salt (e.g., 9-mesityl-10-methylacridinium perchlorate) .
-
Oxidant : 2,2,6,6-Tetramethylpiperidine-N-oxide (TEMPO).
Example :
| Substrate | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| This compound | 2-Aminopyridine/oxidant | Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 95% |
Stability Under Thermal and Oxidative Conditions
The compound is stable at temperatures below 150°C but decomposes under strong oxidative conditions (e.g., H₂O₂, KMnO₄) .
Key Findings :
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Electron-Withdrawing Groups : Compounds with trifluoromethyl (e.g., ) or nitro groups (e.g., ) exhibit enhanced stability and lipophilicity, making them suitable for CNS-targeting drugs.
- Reactive Handles: Bromo/cyano (), diazo (), and aldehyde () substituents enable further functionalization via cross-coupling or cycloaddition.
- Hydrogen-Bonding Capacity : Ethylcarbamoyl and sulfonamide () groups improve solubility and target binding in aqueous environments.
Research Findings and Trends
- Crystal Engineering : Hydrogen-bonding patterns in piperazine derivatives (e.g., ) influence packing efficiency and solubility.
- High-Throughput Synthesis : Automated methods () achieve >95% purity for triazole-containing analogs, streamlining drug discovery.
- Sustainability : CuI-catalyzed aminations () reduce costs and environmental impact compared to Pd-based protocols.
Preparation Methods
Carbamoylation via Isocyanate Intermediate
One common preparation strategy for tert-butyl carbamoyl piperazine derivatives involves the reaction of tert-butyl piperazine-1-carboxylic acid ester with an isocyanate derivative of the desired carbamoyl substituent.
- Starting materials: tert-butyl piperazine-1-carboxylic acid ester and ethyl isocyanate (or analogous isocyanate).
- Solvent: Anhydrous dichloromethane (CH2Cl2) is commonly used.
- Conditions: The tert-butyl piperazine ester is dissolved and cooled to 0°C. Ethyl isocyanate dissolved in CH2Cl2 is added dropwise.
- Reaction time: Stirring at room temperature for 1-3 hours.
- Work-up: Evaporation of solvent under reduced pressure followed by purification via column chromatography.
- Yield: Typically high, around 85-90%.
Example Data (adapted from related carbamoyl derivatives):
| Parameter | Typical Value |
|---|---|
| Reaction temperature | 0°C to room temperature |
| Reaction time | 1-3 hours |
| Solvent | Anhydrous dichloromethane |
| Yield | 85-90% |
| Purity | >95% (by NMR and MS) |
| Physical state | White solid |
- ^1H NMR shows characteristic tert-butyl singlet (~1.45 ppm, 9H), piperazine methylene protons (~3.3-3.5 ppm), and ethyl carbamoyl signals.
- ESI-MS confirms molecular ion peak consistent with the expected molecular weight.
This method is straightforward and widely applicable to various carbamoyl substituents on piperazine esters.
Carbodiimide-Mediated Coupling of Piperazine Ester with Carboxylic Acid Derivatives
Another approach involves coupling tert-butyl piperazine-1-carboxylate with ethylcarbamic acid derivatives using carbodiimide coupling reagents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (HOBt).
- Starting materials: tert-butyl piperazine-1-carboxylic acid ester and ethylcarbamic acid or its derivative.
- Coupling reagents: EDC·HCl and HOBt.
- Solvent: Anhydrous dichloromethane.
- Conditions: Stirring at room temperature for several hours (e.g., 3-6 hours).
- Work-up: Standard aqueous work-up and purification by chromatography.
- Yield: Moderate to high, often 70-90%.
This method benefits from mild reaction conditions and avoids the need for isocyanates, which can be more hazardous.
Photocatalytic One-Pot Synthesis Using Acridine Salt Catalysts
Recent advances have introduced environmentally friendly photocatalytic methods for the preparation of tert-butyl carbamoyl piperazine derivatives.
- Reactants: Piperazine-1-tert-butyl formate and ethylamine derivatives.
- Catalyst: Acridine salt photocatalyst.
- Oxidant: Oxygen or other mild oxidants.
- Solvent: Anhydrous dichloroethane.
- Light source: Blue LED light (wavelength 380-750 nm).
- Reaction time: Approximately 10 hours under irradiation.
- Yield: High, often above 90%.
- Advantages: One-step synthesis, reduced byproducts, mild and green conditions without heavy metals or harsh reagents.
Example from related pyridine-substituted piperazine esters:
| Parameter | Value |
|---|---|
| Catalyst loading | 0.05-0.1 equivalents |
| Oxidant | Oxygen (O2) |
| Solvent | Anhydrous dichloroethane |
| Irradiation | Blue LED, 10 hours |
| Yield | ~94-95% |
| Purity | >95% |
This method exemplifies the trend towards sustainable synthesis in medicinal chemistry.
One-Pot Click Chemistry for Substituted Piperazine Carboxylates
Although more commonly applied to triazole-substituted derivatives, click chemistry techniques can be adapted for the synthesis of substituted piperazine carboxylates bearing carbamoyl groups.
- Reactants: tert-butyl 4-propioloylpiperazine-1-carboxylate and ethyl azides.
- Catalyst: Copper(I) iodide (CuI).
- Base: DIPEA (N,N-diisopropylethylamine).
- Solvent: DMF.
- Conditions: 0°C for 5 minutes, followed by aqueous work-up.
- Yield: High (90-97%).
- Purity: >95%.
Though this method is more specialized, it demonstrates the versatility of tert-butyl piperazine carboxylates as synthetic intermediates.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Isocyanate addition | tert-butyl piperazine ester, ethyl isocyanate | 0°C to RT, CH2Cl2, 1-3 h | 85-90 | Simple, high yield | Isocyanate handling |
| Carbodiimide-mediated coupling | tert-butyl piperazine ester, EDC·HCl, HOBt | RT, CH2Cl2, 3-6 h | 70-90 | Mild conditions, no isocyanates | Longer reaction time |
| Photocatalytic one-pot synthesis | Piperazine-1-tert-butyl formate, acridine salt, oxidant | Blue LED, O2, dichloroethane, 10 h | ~94-95 | Green, one-step, high yield | Requires photoreactor setup |
| Click chemistry (for substituted derivatives) | tert-butyl 4-propioloylpiperazine, CuI, DIPEA | 0°C, DMF, 5 min | 90-97 | Fast, clean reaction | Specialized substrates |
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amidation | EDCI/HOAt, DMF, RT | 85–90% |
| Boc Deprotection | TFA/DCM (1:1), 0°C → RT | 95% |
Advanced: How can crystallographic data resolve ambiguities in the molecular structure of tert-butyl piperazine derivatives?
Answer:
X-ray diffraction (XRD) with SHELX software is critical:
- Hydrogen Bonding Analysis : Weak C–H⋯O interactions (e.g., 2.8–3.2 Å) stabilize molecular conformation .
- Torsional Angles : Piperazine ring puckering (e.g., chair vs. boat) impacts reactivity; SHELXL refines anisotropic displacement parameters .
- Validation : Compare experimental vs. simulated powder XRD patterns to detect polymorphism .
Example : tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate exhibited a chair conformation with axial tert-butyl groups, confirmed via SHELX refinement (R-factor < 5%) .
Basic: Which spectroscopic techniques are most effective for characterizing tert-butyl piperazine-1-carboxylate derivatives?
Answer:
- NMR : ¹H NMR identifies tert-butyl (δ 1.4 ppm) and piperazine protons (δ 3.2–3.5 ppm). ¹³C NMR confirms carbonyl (δ 155–160 ppm) .
- LCMS : Validates molecular weight (e.g., m/z 335.36 for nitrobenzoyl derivatives) .
- FT-IR : Detects carbamate C=O stretches (~1680–1720 cm⁻¹) .
Advanced: How to address discrepancies in reported biological activities of structurally similar piperazine derivatives?
Answer:
Methodology :
Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., nitro vs. chloro groups) using receptor binding assays .
Data Normalization : Account for variations in assay conditions (e.g., IC₅₀ values under different pH/temperature).
Molecular Dynamics Simulations : Predict binding affinities (e.g., docking scores for enzyme inhibition) .
Q. Table 2: Biological Activity Comparison
| Substituent | Target Enzyme IC₅₀ (nM) | Reference |
|---|---|---|
| 4-Nitrobenzoyl | 120 ± 15 | |
| 4-Chloro-2-nitrophenyl | 85 ± 10 |
Basic: What are common synthetic intermediates for modifying the piperazine ring in tert-butyl-protected derivatives?
Answer:
- Key Intermediates :
- Functionalization : Use LiAlH₄ for reduction to amines or KMnO₄ for oxidation to ketones .
Advanced: What methodological approaches determine the impact of substituent groups on the piperazine ring's conformation?
Answer:
- XRD Analysis : Measure dihedral angles between substituents (e.g., 15–30° for steric hindrance) .
- Computational Modeling : Density Functional Theory (DFT) calculates energy barriers for ring flipping .
- Dynamic NMR : Detect restricted rotation (e.g., coalescence temperature for N–CH₂ groups) .
Basic: How to optimize reaction yields in the coupling of ethylcarbamoyl groups to the piperazine ring?
Answer:
- Catalysts : Use HOAt/EDCI for carbodiimide-mediated amidation (yields >90%) .
- Solvent Optimization : Anhydrous DMF minimizes hydrolysis of activated intermediates .
- Workup : Quench with aqueous NaHCO₃ to remove excess reagents .
Advanced: What strategies validate the mechanism of action in enzyme inhibition studies?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
